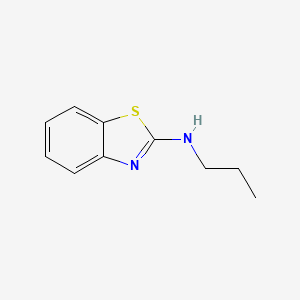

n-Propyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

24622-33-1 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-propyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C10H12N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,11,12) |

InChI Key |

GYOABOCBMBUFQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Chemistry of N Propyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Established Synthetic Routes for n-Propyl-1,3-benzothiazol-2-amine

Precursor Synthesis and Reagent Selection

The primary precursors for the synthesis of this compound are 2-aminobenzothiazole (B30445) and a propylating agent.

Precursor: 2-Aminobenzothiazole This starting material can be synthesized through several established methods. A common route involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. scholarsresearchlibrary.comderpharmachemica.com Another method is the oxidative ring closure of an arylthiourea. scholarsresearchlibrary.com

Reagent Selection for N-Propylation: The choice of the propylating agent and catalyst system is crucial for achieving regioselective N-propylation on the exocyclic amino group.

Propyl Halides: Reagents like propyl bromide can be used, often in the presence of a base such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF). nih.gov However, this method carries the risk of alkylation at the endocyclic nitrogen. rsc.org

Propyl Alcohols: The use of propanol (B110389) as an alkylating agent represents a more modern and atom-economical approach. rsc.org These reactions are typically catalyzed by transition metal complexes. For instance, copper salts (e.g., CuCl) in the presence of a base like sodium hydroxide (B78521) (NaOH) have been shown to effectively catalyze the N-alkylation of 2-aminobenzothiazoles with alcohols. rsc.org

Table 1: Common Precursors and Reagents for Synthesis

| Role | Chemical Name | Function |

|---|---|---|

| Starting Material | 2-Aminobenzothiazole | Provides the core benzothiazole (B30560) structure. |

| Propylating Agent | 1-Propanol | Source of the n-propyl group (catalytic methods). rsc.org |

| Propylating Agent | Propyl bromide | Source of the n-propyl group (traditional methods). nih.gov |

| Catalyst | Copper(I) Chloride (CuCl) | Facilitates N-alkylation with alcohols. rsc.org |

| Base | Sodium Hydroxide (NaOH) | Used with alcohol-based alkylation. rsc.org |

| Base | Potassium Carbonate (K2CO3) | Used with halide-based alkylation. nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | Common solvent for alkylation reactions. nih.gov |

Reaction Conditions and Optimization Methodologies

Optimizing reaction conditions is key to maximizing the yield and purity of this compound.

For the copper-catalyzed N-alkylation using an alcohol, a typical procedure involves heating the 2-aminobenzothiazole, an excess of the alcohol (e.g., 1.2 equivalents), a catalytic amount of a copper salt (e.g., 1 mol%), and a base (e.g., 20 mol% NaOH) at elevated temperatures, such as 130 °C, for several hours. rsc.org Studies have shown that this method is robust, providing excellent yields for 2-aminobenzothiazoles with both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring. rsc.org

When using an alkyl halide like propyl bromide, the reaction is often performed by refluxing the 2-aminobenzothiazole and the halide with a base like K2CO3 in a solvent such as DMF. nih.gov

Table 2: Example of Optimized Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 2-aminobenzothiazole (1 mmol), Benzyl alcohol (1.2 mmol) | rsc.org |

| Catalyst | CuCl (0.01 mmol) | rsc.org |

| Base | NaOH (0.2 mmol) | rsc.org |

| Temperature | 130 °C | rsc.org |

| Time | 12 hours | rsc.org |

| Result | High isolated yields (88-96%) for various substituted analogs. | rsc.org |

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is characterized by the interplay of the nucleophilic exocyclic amino group and the aromatic benzothiazole ring system. rsc.orgrsc.orgnih.gov

Nucleophilic Substitution Reactions at the Amino Moiety

The secondary amine of this compound is a key site for functionalization, acting as a nucleophile in various reactions. rsc.orgrsc.orgevitachem.com

Acylation: The amino group can be acylated to form amides. evitachem.com For example, reaction with an acyl chloride, such as chloroacetyl chloride, in the presence of a base can yield the corresponding N-acyl derivative. nih.gov These derivatives are often intermediates for further synthesis. nih.gov Acylation can also be achieved by reacting 2-aminobenzothiazoles directly with acetic acid, avoiding more corrosive reagents like acetyl chloride or acetic anhydride. umpr.ac.id

Further Alkylation: The secondary amine can potentially undergo a second alkylation to form a tertiary amine, although conditions would need to be controlled to avoid quaternization of the ring nitrogens.

Reaction with Isocyanates/Isothiocyanates: The amino group can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. This is a common transformation for 2-aminobenzothiazoles in the synthesis of biologically active compounds. nih.gov

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

The benzothiazole ring is susceptible to electrophilic aromatic substitution (EAS), although the reactivity is influenced by the existing substituents. The 2-(propylamino) group is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the nitrogen atoms can be protonated. libretexts.org Protonation of the exocyclic amino group would convert it into a deactivating, meta-directing ammonium (B1175870) group. libretexts.org

To control the regioselectivity and avoid unwanted side reactions, a protecting group strategy is often employed. The amino group can be protected, for instance, by acetylation to form an amide (e.g., N-(1,3-benzothiazol-2-yl)acetamide). The amide group is still an ortho-, para-director but is less activating than the free amine, offering better control over the substitution reaction. libretexts.org After the EAS reaction, the protecting group can be removed by hydrolysis.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 with a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Oxidation and Reduction Pathways

The this compound molecule contains sites that can be targeted by oxidation or reduction reactions.

Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This is typically achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The exocyclic amino group can also be a site for oxidation under certain conditions.

Reduction: For derivatives containing reducible functional groups, such as a nitro group on the aromatic ring, standard reduction methods can be applied. For example, a nitro group can be reduced to an amino group using reagents like iron or zinc metal in acidic conditions, which is a common step in the synthesis of more complex derivatives. nih.govyoutube.com

Strategies for the Synthesis of this compound Analogues and Hybrid Structures

The synthesis of analogues and hybrid structures of this compound is a significant area of research, driven by the quest for novel compounds with enhanced pharmacological activities. nih.govnih.gov These synthetic strategies can be broadly categorized into three main areas: modification of the N-propyl side chain, substitution on the benzene ring of the benzothiazole moiety, and the fusion of additional heterocyclic rings to the core structure.

Modification of the N-Propyl Side Chain

Modification of the N-propyl side chain of 2-aminobenzothiazoles is a key strategy to modulate the physicochemical and pharmacological properties of the parent compound. This can be achieved through various synthetic transformations, including N-alkylation and N-acylation.

N-Alkylation:

The introduction of different alkyl or arylalkyl groups at the exocyclic nitrogen atom can significantly influence the biological activity of 2-aminobenzothiazole derivatives. nih.gov A common method for N-alkylation involves the reaction of 2-aminobenzothiazole with various alkylating agents. For instance, the regioselective N-alkylation of 2-aminobenzothiazoles has been successfully accomplished using benzylic alcohols as alkylating agents. rsc.org

Further, N-alkylation of synthesized 2-aminobenzothiazoles can be carried out with an alcohol in the presence of concentrated sulfuric acid. ijpsr.com This method provides a straightforward route to a variety of N-alkylaminobenzothiazoles. Research has shown that the nature of the N-alkyl substituent can be critical for biological activity, with studies indicating a selectivity order of propyl > ethyl > methyl > H for certain enzymatic inhibitions. nih.gov

N-Acylation:

N-acylation of the 2-amino group is another widely employed strategy to generate diverse analogues. This can be achieved by reacting the 2-aminobenzothiazole with various acylating agents such as acid chlorides or anhydrides. For example, a series of N-acylated 2-aminobenzothiazoles were synthesized by reacting 2-aminobenzothiazole with different acid chlorides, leading to compounds with potent biological activities. nih.gov The synthesis of N-benzothiazol-2-yl benzamide (B126) analogs has been achieved by reacting 3-(chlorosulfonyl)benzoic acid with various amines to form sulfonamides, which are then reacted with thionyl chloride and subsequently with 2-aminobenzothiazole. japsonline.com

Substitution on the Benzene Ring of the Benzothiazole Moiety

Introducing substituents onto the benzene ring of the benzothiazole core is a fundamental strategy to create a library of analogues with diverse electronic and steric properties. The position and nature of these substituents can profoundly impact the molecule's interaction with biological targets.

A variety of substituted 2-aminobenzothiazoles can be synthesized from the corresponding substituted anilines. scholarsresearchlibrary.comresearchgate.net For example, the synthesis of 2-amino-4-chloro-benzothiazole and 2-amino-4-methyl-benzothiazole has been reported. scholarsresearchlibrary.com Similarly, 6-substituted 2-aminobenzothiazoles can be prepared from 4-substituted anilines through reaction with potassium thiocyanate in the presence of bromine. nih.gov

The synthesis of derivatives with functional groups on the benzene ring can also be achieved from nitro-substituted 2-aminobenzothiazoles. nih.govmdpi.com This involves the pre-protection of the 2-amino group, followed by the reduction of the nitro group to an amino group, which can then be further functionalized through reactions like acylation or sulfonylation. nih.gov

| Substitution Position | Example Substituent | Synthetic Precursor | Reference |

| 4 | Chloro | 3-Chloroaniline | scholarsresearchlibrary.com |

| 4 | Methyl | 3-Methylaniline | scholarsresearchlibrary.com |

| 6 | Cyano | 4-Cyanoaniline | scholarsresearchlibrary.com |

| 6 | Methoxy | 4-Methoxyaniline | derpharmachemica.com |

| 6 | Trifluoromethoxy | 4-(Trifluoromethoxy)aniline | scholarsresearchlibrary.com |

| 7 | Various | Substituted 2-amino-4-methoxy-benzothiazoles | scholarsresearchlibrary.com |

Ring Annulation and Heterocycle Fusion Strategies

Ring annulation involves the construction of a new ring fused to the existing benzothiazole framework, leading to more complex polycyclic systems. The 2-aminobenzothiazole moiety, with its endocyclic nitrogen and exocyclic amino group, is well-suited for such transformations. nih.govnih.gov

One common strategy involves the reaction of 2-aminobenzothiazole with bifunctional electrophiles. For instance, the CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones results in the formation of 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles. nih.gov In this reaction, atmospheric oxygen serves as the oxidant. nih.gov

Another approach is the three-component synthesis of quinazoline (B50416) derivatives of 2-aminobenzothiazole. mdpi.com Microwave-assisted methods have also been employed for the synthesis of annulated heterocyclic structures, such as benzo[d]imidazo[2,1-b]thiazoles, in an aqueous medium, which is considered a "green" chemistry approach. nih.gov

Furthermore, 2-aminobenzothiazoles can be used as building blocks for the synthesis of fused heterocycles like pyrimido[2,1-b]benzothiazoles and benzothiazolo[2,3-b]quinazolines. mdpi.com The synthesis of 2-ethoxycarbonyl-imidazo benzothiazole derivatives has been reported by reacting 2-amino substituted benzothiazoles with ethyl 2-bromo-2-oxoacetate. derpharmachemica.com

Advanced Synthetic Methodologies and Process Optimization for Benzothiazole Synthesis

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a major focus in modern organic chemistry. This is particularly true for the synthesis of benzothiazole derivatives due to their wide range of applications.

Advanced Synthetic Methods:

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles. mdpi.com For example, a direct synthesis of substituted 2-aminobenzothiazoles can be achieved through the RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.govmdpi.com Similarly, Pd(OAc)₂-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas yields 2-(dialkylamino)benzothiazoles. nih.govmdpi.com

Solid-phase synthesis offers a high-throughput approach for generating libraries of 2-aminobenzothiazole derivatives. nih.gov A traceless solid-supported protocol has been described, which employs a resin-bound acyl-isothiocyanate and a series of anilines. nih.gov

Ionic liquids have been explored as green alternative solvents for the synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas. ijpsr.com The use of ionic liquids can enhance reactivity, reaction rates, and yields, with the added benefit of simple product recovery. ijpsr.com

Process Optimization:

Process optimization aims to improve the efficiency and sustainability of synthetic routes. This includes the use of milder reaction conditions, cheaper and less toxic catalysts, and solvent-free or "green" solvent systems.

For instance, Ni(II) salts have been shown to be effective and more advantageous catalysts for the synthesis of 2-(dialkylamino)benzothiazoles compared to more expensive palladium catalysts. mdpi.com The use of heterogeneous catalysts, such as layered zirconium phosphate, has also been investigated for the condensation of o-aminothiophenol with aromatic aldehydes to produce benzothiazole derivatives. researchgate.netarchivog.com These catalysts can often be recovered and reused, adding to the economic and environmental benefits of the process.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of annulated heterocyclic structures derived from 2-aminobenzothiazole. nih.gov Furthermore, mechanochemical procedures, such as ethanol-assisted grinding, provide a catalyst-free and solvent-minimized approach to the synthesis of 2-substituted benzothiazoles. mdpi.com

| Methodology | Catalyst/Reagent | Key Advantages | Reference |

| Transition Metal Catalysis | RuCl₃, Pd(OAc)₂ | High efficiency, one-pot process | nih.govmdpi.com |

| Solid-Phase Synthesis | Resin-bound acyl-isothiocyanate | High-throughput, library generation | nih.gov |

| Ionic Liquid Synthesis | [BMIM]⁺[HSO₄]⁻ | Green solvent, enhanced reactivity | ijpsr.com |

| Heterogeneous Catalysis | Layered Zirconium Phosphate | Reusability, high yields | researchgate.netarchivog.com |

| Microwave-Assisted Synthesis | - | Reduced reaction times, improved yields | nih.gov |

| Mechanochemistry | - | Catalyst-free, solvent-minimized | mdpi.com |

Advanced Spectroscopic and Structural Characterization of N Propyl 1,3 Benzothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra are fundamental for the initial structural assessment of n-Propyl-1,3-benzothiazol-2-amine. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the aromatic protons of the benzothiazole (B30560) ring system. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ), reported in parts per million (ppm), would provide insight into the electronic environment of the protons. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom would likely appear at a different chemical shift compared to the terminal methyl protons of the propyl group.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzothiazole ring would be characteristic of a heteroaromatic system, while the signals for the propyl group carbons would appear in the aliphatic region of the spectrum.

A comprehensive analysis would require the acquisition and interpretation of these spectra, which are not currently available in detail in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the propyl group and any couplings between adjacent protons on the benzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

The absence of published COSY, HSQC, and HMBC data for this compound prevents a complete and confirmed assignment of its molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Characteristic Vibrational Modes and Functional Group Assignment

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to specific bond vibrations. Key expected vibrations would include:

N-H stretching: A characteristic band for the secondary amine group.

C-H stretching: Bands corresponding to the aromatic C-H bonds of the benzothiazole ring and the aliphatic C-H bonds of the propyl group.

C=N and C=C stretching: Vibrations associated with the benzothiazole ring system.

C-N and C-S stretching: Vibrations involving the heteroatoms in the benzothiazole ring.

CH₂, CH₃ bending: Deformation vibrations of the propyl group.

Detailed experimental IR and Raman spectra are needed to identify these specific vibrational frequencies and confirm the presence of the key functional groups.

Theoretical vs. Experimental Vibrational Spectra Correlation

A powerful approach in structural analysis involves the correlation of experimentally obtained vibrational spectra with theoretically calculated spectra. Using computational chemistry methods, such as Density Functional Theory (DFT), the vibrational frequencies of a proposed structure can be calculated. Comparing these theoretical frequencies with the experimental IR and Raman data allows for a more confident assignment of the observed bands and provides strong support for the determined molecular structure. Such a comparative analysis for this compound has not been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. While low-resolution mass spectrometry can provide the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂N₂S), HRMS would be able to confirm this elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The publication of such precise mass data is a standard practice in the characterization of new or existing compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In this compound, the core 1,3-benzothiazol-2-amine moiety acts as the primary chromophore, a part of the molecule responsible for absorbing light. This chromophore consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, creating an extended conjugated system.

The UV-Vis spectrum of such compounds is typically characterized by two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the benzothiazole ring system, these transitions are intense and typically occur at shorter wavelengths (higher energy). For the parent compound, 2-aminobenzothiazole (B30445), a strong absorption band corresponding to the π → π* transition of the aromatic benzene ring is observed around 261 nm, with another π → π* transition appearing at approximately 208 nm. researchgate.net Molecules with larger conjugated π systems generally exhibit a smaller energy gap for π → π* transitions, resulting in absorption at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen or sulfur atom, to a π* antibonding orbital. In 2-aminobenzothiazole derivatives, the nitrogen and sulfur atoms of the heterocyclic ring provide lone pairs of electrons for such transitions. These are generally lower in energy and less intense than π → π* transitions. For 2-aminobenzothiazole, this transition is reported to occur at approximately 320 nm. researchgate.net The n-propyl group attached to the exocyclic amine is an auxochrome that does not significantly alter the primary chromophore and is therefore expected to have only a minor effect on the position of the absorption maxima.

The electronic spectrum confirms the presence of a conjugated system within the molecule, which is fundamental to the chemical reactivity and photophysical properties of this class of compounds. researchgate.net

X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture

While a specific crystal structure for this compound is not available in the surveyed literature, extensive X-ray diffraction studies on closely related 2-aminobenzothiazole derivatives provide a clear and reliable model for its molecular and supramolecular features. st-andrews.ac.ukescholarship.orgresearchgate.netmdpi.com These studies reveal detailed information about the bond parameters, molecular conformation, and the intermolecular forces that govern the crystal packing.

The geometry of the 1,3-benzothiazole ring system is well-established. The fused ring system is nearly planar. st-andrews.ac.uk The bond length of the exocyclic C-N bond connecting the amine group to the thiazole ring is typically shorter than a standard C-N single bond (approx. 1.47 Å), suggesting a degree of double bond character due to delocalization of the nitrogen lone pair into the ring system. researchgate.net The bond angles within the fused aromatic system are consistent with sp² hybridization.

The n-propyl substituent is expected to adopt a staggered conformation to minimize steric hindrance. The torsional angles would define the orientation of this alkyl chain relative to the planar benzothiazole ring.

Below are tables of representative geometric parameters for the core 2-aminobenzothiazole structure, derived from crystallographic data of analogous compounds.

Table 1: Representative Bond Lengths

| Bond | Typical Length (Å) | Source |

|---|---|---|

| C7-N2 (exocyclic) | ~1.34 | researchgate.net |

| N2-C8 (propyl) | ~1.46 | (estimated) |

| C1-S1 | ~1.75 | st-andrews.ac.ukmdpi.com |

| S1-C7 | ~1.74 | st-andrews.ac.ukmdpi.com |

| C7-N1 | ~1.31 | st-andrews.ac.ukmdpi.com |

Table 2: Representative Bond Angles

| Angle | Typical Value (°) | Source |

|---|---|---|

| C1-S1-C7 | ~89.5 | st-andrews.ac.ukmdpi.com |

| S1-C7-N1 | ~115.0 | st-andrews.ac.ukmdpi.com |

| S1-C7-N2 | ~122.0 | researchgate.net |

| N1-C7-N2 | ~123.0 | researchgate.net |

Table 3: Representative Torsional Angles

| Angle | Typical Value (°) | Note |

|---|---|---|

| C2-C1-S1-C7 | ~0.5 | Defines the planarity of the benzothiazole ring. |

| C5-C6-N1-C7 | ~0.2 | Defines the planarity of the benzothiazole ring. |

The supramolecular architecture of 2-aminobenzothiazole derivatives is primarily dictated by hydrogen bonding and π-interactions. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the thiazole nitrogen and sulfonyl oxygens in derivatives) facilitates the formation of robust intermolecular networks. st-andrews.ac.ukmdpi.com

In the crystal lattice of related compounds, a common and highly stable motif involves the formation of centrosymmetric dimers through N-H···N hydrogen bonds, where the amino hydrogen of one molecule interacts with the thiazole nitrogen (N1) of a neighboring molecule. st-andrews.ac.uk

Table 4: Common Intermolecular Interactions in 2-Aminobenzothiazole Analogs

| Interaction Type | Description | Typical Distance/Geometry | Source |

|---|---|---|---|

| N-H···N Hydrogen Bond | Links the exocyclic amine of one molecule to the thiazole nitrogen of another, often forming dimers. | H···N distance: ~2.4 Å; N-H···N angle: ~101° | st-andrews.ac.uk |

| N-H···O Hydrogen Bond | Observed in derivatives with oxygen-containing groups (e.g., sulfonyl). | - | st-andrews.ac.uk |

| C-H···π Interaction | An aromatic C-H bond interacts with the face of a neighboring benzothiazole ring. | - | st-andrews.ac.uk |

Computational and Theoretical Investigations of N Propyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and reactivity patterns of molecules like n-Propyl-1,3-benzothiazol-2-amine.

The investigation of benzothiazole (B30560) derivatives frequently employs Density Functional Theory (DFT) due to its balance of computational cost and accuracy. A common approach involves geometry optimization and frequency calculations using hybrid functionals. ajrconline.orgresearchgate.net The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional is widely used for this class of compounds. ajrconline.orgresearchgate.netscirp.org

The selection of a basis set is crucial for the accuracy of the calculations. For benzothiazole systems, Pople-style basis sets such as 6-31G(d,p), 6-31+G, and 6-311G(d,p) are frequently implemented. researchgate.netscirp.orgresearchgate.net For instance, studies on related molecules like 2-(4-methoxyphenyl)benzo[d]thiazole have compared various functionals (BLYP, B3LYP, B3PW91, and mPW1PW91) with the 6-311G(d,p) basis set, often finding that the B3LYP functional provides results in good agreement with experimental data. researchgate.net The combination of the B3LYP functional with the 6-311G or 6-31G (d,p) basis set is a standard methodology for optimizing molecular geometry and predicting the vibrational spectra and electronic properties of benzothiazole derivatives. ajrconline.orgresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzothiazole derivatives, the HOMO is typically localized over the benzothiazole ring system, while the LUMO distribution can vary depending on the substituents. Analysis of related benzothiazole compounds using B3LYP/6-31+G** has shown how different substituent groups can alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For example, the introduction of an electron-donating amine group can raise the HOMO energy, while an electron-withdrawing nitro group can lower both the HOMO and LUMO energies, thereby reducing the energy gap. researchgate.net The calculated energy gap is a key indicator of the potential for intramolecular charge transfer, a property relevant to the application of these compounds in materials science. ajrconline.org

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Substituted Benzothiazoles (Note: Data is for representative benzothiazole derivatives, not this compound, to illustrate typical computational findings for this class of compounds.)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | -5.59 | -2.40 | 3.19 |

| Benzothiazole Derivative 2 | -5.58 | -2.55 | 3.03 |

| Benzothiazole Derivative 3 | -6.18 | -3.35 | 2.83 |

| Benzothiazole Derivative 4 | -5.52 | -2.61 | 2.91 |

Data derived from studies on various substituted benzothiazoles to demonstrate the concept. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, negative potential regions (typically colored red or yellow) indicate sites prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. scirp.orgresearchgate.net

For benzothiazole derivatives, MEP analysis reveals that the nitrogen atom of the thiazole (B1198619) ring and the exocyclic amino group are typically regions of negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic ring often exhibit positive potential. iucr.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and solubility of the compound. iucr.orgresearchgate.net

To quantify the reactivity predicted by MEP analysis, a range of global and local reactivity descriptors can be calculated using energies from DFT. These descriptors provide a more quantitative insight into the chemical behavior of the molecule. scirp.org

Global Reactivity Descriptors are derived from the energies of the HOMO and LUMO and include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. scirp.org

Softness (S): The reciprocal of hardness (S = 1/η), with higher values indicating greater reactivity. scirp.org

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

Studies on benzothiazole derivatives have used these descriptors to compare the reactivity of different substituted analogs. For example, calculations have shown that a methylthio-substituted benzothiazole (2-SCH3_BTH) is the most reactive in a series due to its low hardness and high softness values. scirp.org

Table 2: Calculated Global Reactivity Descriptors for Representative Benzothiazole Derivatives (Note: This table presents conceptual data for related benzothiazole structures to illustrate the application of these descriptors.)

| Descriptor | Benzothiazole (BTH) | 2-OH_BTH | 2-NH2_BTH | 2-SCH3_BTH |

|---|---|---|---|---|

| Hardness (η) (eV) | 0.1901 | 0.2058 | 0.1920 | 0.1841 |

| Softness (S) (eV⁻¹) | 5.2603 | 4.8590 | 5.2083 | 5.4318 |

| Electrophilicity Index (ω) (eV) | 0.1375 | 0.1179 | 0.1189 | 0.1252 |

Data adapted from a theoretical study on benzothiazole derivatives to show representative values. scirp.org

Local Reactivity Descriptors , such as Fukui Functions , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Molecules with flexible groups, such as the n-propyl chain in this compound, can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structure, which corresponds to the global energy minimum on the potential energy surface. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-N and C-C bonds of the propyl group) and calculating the energy of each resulting conformer using DFT.

For related benzothiazole structures, computational studies have focused on determining key dihedral angles, such as the twist between the benzothiazole ring system and adjacent aromatic rings. iucr.orgmdpi.com For this compound, the crucial conformational parameters would be the dihedral angles defining the orientation of the n-propyl group relative to the plane of the benzothiazole moiety. Identifying the lowest energy conformer is essential as it is the most populated state and its geometry is used for subsequent calculations of other molecular properties. nih.gov

Molecular Modeling and Simulation Approaches

Beyond the electronic properties of a single molecule, molecular modeling and simulation techniques are used to study how this compound might interact with its environment, particularly with biological macromolecules like proteins. These approaches are fundamental in drug discovery and materials science.

One of the primary applications is molecular docking , which predicts the preferred binding orientation of a ligand (the benzothiazole derivative) within the active site of a target protein. This helps to elucidate the probable binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. biointerfaceresearch.com

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the predicted complex over time. An MD simulation calculates the trajectory of atoms and molecules, providing insights into the flexibility of the ligand and protein and the stability of their interactions. tcmsp-e.com For example, MD simulations on benzothiazole inhibitors of phosphatidylinositol 3-kinase α (PI3Kα) have been run for several nanoseconds in a simulated aqueous environment to validate docking results and understand the dynamic behavior of the inhibitor in the binding pocket. tcmsp-e.com Such simulations help confirm that the binding mode is stable and can reveal subtle conformational changes that are not apparent from static docking poses. biointerfaceresearch.comtcmsp-e.com

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is crucial in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target.

Prediction of Binding Modes and Affinities with Receptor Active Sites

Molecular docking simulations have been employed to predict how this compound and its analogs bind to the active sites of various biological targets. For instance, studies on benzothiazole derivatives have shown their potential to inhibit enzymes like p56lck, which is implicated in cancer. biointerfaceresearch.com Docking studies help in determining the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. Lower binding energies suggest a more stable protein-ligand complex.

In the context of antimicrobial research, docking studies of benzothiazole derivatives with enzymes like dihydropteroate (B1496061) synthase (DHPS) have been performed to evaluate their potential as antimicrobial agents. mdpi.com Similarly, the interaction of benzothiazole compounds with human maltase-glucoamylase (3-TOP protein) has been investigated to explore their antidiabetic potential, with docking scores indicating high binding affinities. researchgate.net These simulations reveal the most probable binding poses of the ligand within the receptor's active site, providing a static snapshot of the interaction. For example, in silico molecular docking of certain benzothiazole derivatives as potential anticonvulsant agents targeting the GABA-aminotransferase (GABA-AT) enzyme has shown promising results with favorable mol dock scores compared to standard drugs like phenytoin (B1677684) and carbamazepine. wjarr.com

Identification of Key Amino Acid Residues for Ligand Interaction

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, pi-alkyl interactions, and van der Waals forces. mdpi.com For example, docking studies of benzothiazole derivatives with the SARS-CoV-2 main protease (Mpro) revealed hydrogen bonding with residues like Thr199 and Leu287, and ionic interactions with Asp289. nih.gov

In another study, the interaction of a benzothiazole derivative with the 3-TOP protein showed pi-alkyl interactions with Proline 1159 and a hydrogen bond with Lysine 1460. researchgate.net The identification of these key residues is vital for understanding the structure-activity relationship (SAR), which explains how the chemical structure of a molecule relates to its biological activity. This knowledge allows for the rational design of more potent and selective inhibitors by modifying the ligand to enhance its interactions with these specific amino acids.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. uzh.ch This technique is essential for understanding the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

Protein-Ligand Complex Dynamics

MD simulations are performed on the most promising docked complexes to assess their stability and dynamic behavior. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein move and interact in a more realistic, solvated environment. The root mean square deviation (RMSD) of the protein and ligand is often calculated to evaluate the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. These simulations have been instrumental in studying the dynamic evolution of complexes involving benzothiazole derivatives with targets like the SARS-CoV-2 Mpro and the human ACE2 receptor. nih.gov

Conformational Changes and Flexibility

MD simulations also reveal important information about the conformational changes and flexibility of both the protein and the ligand upon complex formation. uzh.ch The protein may undergo induced-fit adjustments to accommodate the ligand, and the ligand itself may adopt different conformations within the binding pocket. Analyzing the root mean square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. This dynamic information is crucial for a comprehensive understanding of the binding mechanism and can explain aspects of binding affinity and selectivity that are not apparent from static docking models.

Theoretical Prediction of Pharmacokinetic-Relevant Chemical Properties

Beyond target interaction, computational methods are used to predict the pharmacokinetic properties of a compound, which are crucial for its potential as a drug. These properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, determine the bioavailability and fate of a compound in the body. ijprajournal.com

Theoretical predictions for this compound and its derivatives include key physicochemical parameters that influence their pharmacokinetic behavior. These predictions are often based on the molecule's structure and are calculated using various software and web-based tools.

| Property | Predicted Value/Range | Significance |

| pKa | Varies based on specific derivative | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |

| Lipophilicity (logP) | Varies | A key determinant of a drug's ability to cross cell membranes and its distribution in the body. |

| Aqueous Solubility | Varies | Affects absorption from the gastrointestinal tract and formulation possibilities. |

| Molecular Weight | 192.285 g/mol chemsynthesis.com | Influences diffusion and transport across biological barriers. |

| Human Oral Absorption | Often predicted as a percentage | Indicates the fraction of the drug that is likely to be absorbed after oral administration. Studies on benzothiazole derivatives have shown predictions of over 90% for some compounds. biointerfaceresearch.com |

These predicted properties help in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, saving time and resources. For example, adherence to guidelines like Lipinski's Rule of Five, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors, is often assessed computationally. ijprajournal.com

Structure Activity Relationship Sar and Rational Design in Benzothiazole Research

Elucidation of Structure-Activity Relationships for n-Propyl-1,3-benzothiazol-2-amine and its Analogues

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. mdpi.com For the this compound series, modifications can be made at the 2-amino group, the n-propyl chain, and various positions on the benzo portion of the benzothiazole ring.

The electronic properties and size of substituents play a critical role in modulating the bioactivity of benzothiazole analogues.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as nitro (NO2), carboxyl (COOH), and halogens (F, Cl, Br) onto the benzothiazole ring has been shown to enhance biological activity in many series. chemistryjournal.net For instance, research on 2-(4-aminophenyl) benzothiazoles indicated that fluorinated analogs could successfully block C-oxidation. chemistryjournal.net A notable increase in bioactivity was observed when a chlorine atom was placed at the 6th position of the benzothiazole ring compared to a fluorine at the 5th position. nih.gov The presence of a nitro group has also been highlighted as significant for activity. nih.gov Conversely, the presence of hydrophobic moieties can be conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in

Steric Effects: The size and spatial arrangement of substituents can cause steric hindrance, influencing how the molecule interacts with its biological target. In a study of N-(Benzo[d]thiazol-2-yl)-nitrobenzamide isomers, a substituent in the ortho-position on the phenyl ring was found to cause a distorted geometry due to steric hindrance, affecting the planarity of the molecule. mdpi.com The planarity of the benzothiazole ring system is often crucial for its interaction with biological targets. mdpi.com For example, 2-(2′-aminophenyl)benzothiazole and some of its derivatives exhibit a nearly planar structure, which is considered important for their properties. mdpi.com Modifications to the n-propyl group on this compound, such as branching or increasing chain length, would directly impact steric factors and lipophilicity, thereby influencing activity.

| Substituent Group | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Halogens (Cl, F) | Position 6 (Cl), Position 5 (F) | Generally enhances activity; Cl at position 6 showed greater activity than F at position 5. | chemistryjournal.netnih.gov |

| Nitro (NO₂) | Benzene (B151609) Ring | Often enhances activity; considered a significant group. | chemistryjournal.netnih.gov |

| Methyl (CH₃) | 2-phenyl group (3'-position) | Enhances potency and spectrum of action. | chemistryjournal.net |

| Methoxy (OCH₃) | Position 5 | Reduced binding potency and biological activity in an Alzheimer's disease study. | rsc.org |

| Amidino | Position 6 | Exhibited stronger inhibitory activity compared to halogen-substituted analogues. | nih.gov |

The specific placement of a substituent on the benzothiazole scaffold can dramatically alter its biological profile. This phenomenon, known as positional isomerism, has been observed to affect the physicochemical properties and biological activity of benzothiazole derivatives. mdpi.com

A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers (ortho, meta, para) revealed that the relative positioning of the nitro group led to different crystal structures and intermolecular interactions. mdpi.com The ortho-substituted compound showed a more distorted geometry compared to the meta- and para-isomers. mdpi.com The meta-isomer was found to be the most planar of the three. mdpi.com Such conformational changes arising from positional isomerism can directly impact receptor binding and, consequently, bioactivity. For instance, in the synthesis of 2-(aminophenyl)benzothiazole derivatives, a reaction with aniline (B41778) could produce a mixture of ortho- and para-isomers, which required separation, highlighting the importance of controlling regioselectivity during synthesis. mdpi.com Therefore, in the this compound series, the position of any additional substituent on the benzene ring (positions 4, 5, 6, or 7) would be a critical determinant of the resulting compound's biological efficacy. pharmacyjournal.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. thaiscience.info It has been widely applied in benzothiazole research to understand the structural requirements for activity and to design novel, more potent analogues. chula.ac.thresearchgate.netallsubjectjournal.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. For benzothiazole derivatives, descriptors representing hydrophilicity, steric properties, and electronic effects have been shown to be critical. chula.ac.th

Once descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). thaiscience.inforesearchgate.net MLR is a common approach used to build QSAR models for benzothiazole analogues. researchgate.netallsubjectjournal.com For example, Group-based QSAR (GQSAR), a methodology that correlates the contribution of substituents at specific positions with biological activity, has been successfully applied to benzothiazole derivatives to identify important structural fragments for anticancer activity. chula.ac.th

A crucial step in QSAR modeling is the validation of the generated model to ensure its predictive power for new, untested compounds. Validation is typically performed by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability). chula.ac.th

Several statistical parameters are used to assess the quality and robustness of a QSAR model:

Correlation coefficient (r²): Indicates the goodness of fit of the model. An r² value close to 1.0 suggests a strong correlation between the predicted and observed activities.

Cross-validated correlation coefficient (q² or Q²): Often determined using the leave-one-out (LOO) method, this parameter assesses the internal predictive ability of the model.

Predictive r² (pred_r²): Measures the model's ability to predict the activity of an external set of compounds (the test set).

QSAR models developed for benzothiazole derivatives have shown satisfactory statistical quality. For example, a GQSAR model for anticancer benzothiazoles reported an r² of 0.81, a q² of 0.75, and a pred_r² of 0.70. chula.ac.th Another QSAR study on anthelmintic benzothiazoles yielded a model with an r² of 0.8004 and a q² of 0.6597. allsubjectjournal.com These validated models provide valuable insights into the structural features essential for bioactivity and can guide the design of new analogues in the this compound series.

| Biological Activity | Model Type | r² | q² (LOO) | pred_r² | Reference |

|---|---|---|---|---|---|

| Anticancer | GQSAR | 0.81 | 0.75 | 0.70 | chula.ac.th |

| Anthelmintic | MLR | 0.8004 | 0.6597 | Not Reported | allsubjectjournal.com |

| Antiproliferative | QSAR | Models elucidated effects of substituents based on topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. | nih.gov |

Lead Optimization Strategies in the this compound Series

Lead optimization is the process of modifying the chemical structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the this compound series, several strategies can be envisioned based on successful optimization efforts with other benzothiazole scaffolds.

One key strategy involves fine-tuning lipophilicity to improve properties like solubility and plasma free fraction. acs.org For example, in the development of benzothiazole-based DNA gyrase inhibitors, introducing a nitrogen atom into a phenyl ring was shown to decrease the calculated lipophilicity (log D) by one unit. acs.org Another approach is the introduction of specific functional groups to create new, favorable interactions with the target protein. Guided by structural biology insights, the addition of an aminomethyl moiety to a pyrrole (B145914) ring in a benzothiazole inhibitor was proposed to interact with a negatively charged area of the binding pocket, potentially increasing binding affinity. acs.org

Furthermore, SAR data can guide optimization. For Hsp90 inhibitors, it was found that while many potent inhibitors contained a tertiary amine, modifying a primary amine on a benzothiazole analogue to a secondary (N-methyl) or tertiary (N-dimethyl) amine did not improve activity, showing that SAR can sometimes be counterintuitive and must be experimentally determined for each series. nih.gov Therefore, a systematic exploration of substituents on the n-propyl chain and the benzothiazole ring, coupled with ADME property evaluation, would be a rational approach to optimize leads from the this compound series. acs.org

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles

The Design-Synthesis-Test-Analyze (DSTA) cycle is a fundamental iterative process in modern drug discovery aimed at optimizing lead compounds. This cyclic approach allows medicinal chemists to systematically modify a chemical structure and assess the impact of these changes on biological activity, gradually building a comprehensive understanding of the structure-activity relationship (SAR).

In the context of benzothiazole research, the DSTA cycle has been instrumental in the development of potent therapeutic agents. For instance, in the pursuit of novel anticancer agents, researchers have synthesized and evaluated series of 2-aminobenzothiazole (B30445) derivatives. A typical DSTA cycle in this area might begin with the design of a focused library of compounds based on a known benzothiazole hit.

One illustrative example involves the optimization of 2-aminobenzothiazole derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Starting with a lead compound, successive rounds of the DSTA cycle can explore the impact of various substituents on the benzothiazole core.

Table 1: Illustrative DSTA Cycle for Optimization of 2-Aminobenzothiazole Derivatives as VEGFR-2 Inhibitors

| Cycle | Design | Synthesis | Test (VEGFR-2 Inhibition IC₅₀) | Analysis |

| 1 | Introduction of various aryl groups at the 2-amino position. | Synthesis of a series of N-aryl-2-aminobenzothiazoles. | Lead compound shows moderate activity (e.g., 5 µM). | Aryl substitution is tolerated; further optimization is needed. |

| 2 | Modification of the benzothiazole ring with small alkyl groups. | Synthesis of methyl-substituted N-aryl-2-aminobenzothiazoles. | Introduction of a methyl group reduces activity. nih.gov | The unsubstituted benzothiazole scaffold is preferred for this series. |

| 3 | Exploration of different linkers between the benzothiazole and a pharmacophoric feature. | Synthesis of derivatives with varying linker lengths and flexibility. | Optimal linker length identified, leading to a potent inhibitor (e.g., 0.5 µM). nih.gov | A specific spatial arrangement of key functionalities is crucial for high potency. |

This table is a generalized representation based on SAR findings in benzothiazole research and does not represent a single, continuous study.

For This compound , a hypothetical DSTA cycle would systematically explore the impact of the n-propyl group. The initial design would involve comparing its activity to other 2-alkylamino-benzothiazoles (e.g., methyl, ethyl, isopropyl, butyl). Subsequent cycles could involve modifying the benzothiazole ring at various positions (e.g., 4, 5, 6, or 7) with different functional groups to probe for additional interactions with the biological target. The analysis at each stage would guide the design of the next generation of compounds, aiming to enhance potency and selectivity.

Fragment-Based Drug Design (FBDD) Principles

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. mdpi.com This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit often with low affinity. These fragment hits then serve as starting points for optimization into more potent, drug-like molecules. mdpi.com

The 2-aminobenzothiazole scaffold itself can be considered a privileged fragment in many FBDD campaigns due to its ability to form key interactions with various protein targets. nih.gov In the context of kinase inhibitor discovery, FBDD has been particularly successful. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

An example of FBDD in benzothiazole research is the development of inhibitors for dual-specificity tyrosine-regulated kinase 2 (DYRK2). Starting from a high-throughput screening hit, a 2-aminobenzothiazole derivative was identified and subsequently optimized. nih.gov The optimization process, guided by FBDD principles, led to a significant improvement in inhibitory potency.

Table 2: Fragment-Based Growth of a 2-Aminobenzothiazole Kinase Inhibitor

| Fragment/Compound | Description | Target Affinity (IC₅₀ or Kᵢ) | Key Interactions |

| Initial Fragment Hit | A small molecule containing a 2-aminobenzothiazole core. | Weak affinity (micromolar range). | Hydrogen bonds from the 2-amino group to the kinase hinge region. |

| Grown Fragment 1 | Addition of a phenyl group to the 2-amino position. | Improved affinity. | Additional hydrophobic interactions in the ATP-binding pocket. |

| Optimized Lead | Further elaboration with a piperidine (B6355638) moiety. | High affinity (nanomolar range). nih.gov | Formation of additional hydrogen bonds and optimized hydrophobic contacts. |

This table illustrates a typical fragment-growing strategy in FBDD for kinase inhibitors based on the 2-aminobenzothiazole scaffold.

Applying FBDD principles to This compound , the n-propyl group could be considered a vector for fragment growing. If the 2-aminobenzothiazole core is identified as a fragment hit that binds to a target protein, the n-propyl chain can be systematically extended or modified to explore adjacent pockets in the binding site. For instance, replacing the n-propyl group with larger or more functionalized alkyl chains could lead to enhanced binding affinity and selectivity.

Bioisosteric Replacement Studies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. This involves replacing a functional group with another group that has similar steric and electronic properties. The goal is often to improve potency, selectivity, metabolic stability, or to reduce toxicity.

In benzothiazole research, bioisosteric replacement has been employed to fine-tune the properties of drug candidates. nih.gov For example, the benzothiazole ring itself can act as a bioisostere for other aromatic systems like quinazoline (B50416) or benzimidazole. nih.govnih.gov This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved drug-like properties.

A notable example is the design of BCL-2 inhibitors, where a saccharine scaffold was replaced by a benzothiazole scaffold to improve properties such as acidity, which can influence potency and clearance. nih.gov Furthermore, within a series of benzothiazole derivatives, bioisosteric replacements of specific functional groups are common. For instance, a sulfonamide moiety might be replaced by its amide bioisostere to maintain crucial hydrogen bonding interactions while potentially altering other properties. nih.gov

Table 3: Bioisosteric Replacements in Benzothiazole Derivatives

| Original Functional Group | Bioisosteric Replacement | Rationale | Example Application |

| Quinazoline | Benzothiazole | To explore novel chemical space and potentially improve pharmacokinetic properties. nih.gov | EGFR-TK inhibitors nih.gov |

| Sulfonamide | Amide | To maintain hydrogen bonding interactions while modifying acidity and solubility. nih.gov | BCL-2 inhibitors nih.gov |

| Phenyl | Pyridyl | To introduce a hydrogen bond acceptor and alter electronic properties. | Various kinase inhibitors |

| Carboxylic Acid | Tetrazole | To improve metabolic stability and oral bioavailability. | DNA gyrase B inhibitors |

This table provides examples of common bioisosteric replacements relevant to benzothiazole drug discovery.

For the compound This compound , bioisosteric replacement studies could focus on the n-propyl group. This alkyl chain could be replaced with other groups of similar size but with different electronic properties. For example, replacing the propyl chain with a cyclopropyl (B3062369) group would introduce conformational rigidity, which could enhance binding to a specific target conformation. Alternatively, replacing a methylene (B1212753) unit (-CH2-) with an oxygen atom (to form an ether) or a secondary amine (-NH-) would introduce hydrogen bond acceptor/donor capabilities, potentially leading to new interactions with the target protein and improved physicochemical properties. A study on benzothiazole derivatives as anti-Alzheimer's agents revealed that an n-propyl chain on a carbamate (B1207046) ester was beneficial for the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijper.org This highlights the importance of the n-propyl group in the activity of certain benzothiazole derivatives and suggests that its bioisosteric replacement would be a valuable strategy for further optimization.

Mechanistic Research on Biological Activities of N Propyl 1,3 Benzothiazol 2 Amine and Its Analogues Molecular and Cellular Focus

Identification and Characterization of Biological Targets

The biological effects of N-Propyl-1,3-benzothiazol-2-amine and its analogues are rooted in their interactions with specific molecular targets, primarily enzymes and receptors. The structural features of these compounds, particularly the benzothiazole (B30560) core, allow them to bind to and modulate the function of various biological macromolecules.

Benzothiazole derivatives have been extensively studied as modulators of enzyme activity. Their ability to inhibit or activate key enzymes makes them attractive candidates for therapeutic development.

Glucokinase (GK) Activation: Certain N-benzothiazol-2-yl benzamide (B126) analogues have been identified as allosteric activators of human glucokinase (GK). japsonline.com In one study, derivatives with N-butyl and N-propyl sulfonamide moieties were found to be inactive, while those with substituted phenyl groups attached to the sulfonamide resulted in improved GK activation. japsonline.com Specifically, compounds 6 and 7 in the study demonstrated a significant increase in the catalytic action of GK. japsonline.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown potential as inhibitors of 11β-HSD1, an enzyme implicated in diabetes. researchgate.netnih.gov Docking studies of the most active compounds revealed potential hydrogen bond interactions with the catalytic amino acid residues of the enzyme. researchgate.netnih.gov

c-Jun NH2-terminal Protein Kinase (JNK) Inhibition: A notable analogue, AS601245, has been identified as an inhibitor of the JNK signaling pathway. nih.gov This inhibition is believed to be responsible for its neuroprotective properties observed in models of cerebral ischemia. nih.gov

DNA Topoisomerase IIα Inhibition: Some benzothiazole derivatives have been found to act as potent inhibitors of human DNA topoisomerase IIα. researchgate.net One of the most effective compounds, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a non-intercalating DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net

Other Enzyme Interactions: Research has also explored the interaction of benzothiazole derivatives with other enzymes. For instance, some have shown inhibitory activity against S. aureus T173 GyrB and S. pyogenes ParE. mdpi.com

The interaction of benzothiazole derivatives with various receptors contributes to their diverse pharmacological profile. These interactions can lead to the modulation of signaling pathways and cellular responses.

While specific receptor binding studies for this compound are not extensively detailed in the provided context, the broader class of benzothiazole derivatives is known to interact with multiple receptors. researchgate.net For example, some analogues have been investigated for their potential to bind to receptors involved in anticonvulsant activity, such as those related to AMPA and GABA. mdpi.com

Molecular Pathways and Cellular Processes Modulation

The interaction of this compound and its analogues with their biological targets triggers a cascade of events that modulate various molecular pathways and cellular processes.

DNA Interaction: As mentioned earlier, certain benzothiazole derivatives can interact with DNA. researchgate.net The compound BM3, for instance, acts as a DNA minor groove-binding agent, which contributes to its inhibition of topoisomerase IIα. researchgate.net The mode of biological action for some 2,5-disubstituted furan (B31954) derivatives of benzothiazole is proposed to involve binding to DNA and subsequent inhibition of DNA-dependent enzymes. nih.gov

Signaling Pathway Modulation: Benzothiazole derivatives can influence key signaling pathways within cells. The compound AS601245 exerts its neuroprotective effects by inhibiting the JNK signaling pathway, thereby affecting c-Jun expression and phosphorylation. nih.gov Another study showed that an active benzothiazole compound, B7, inhibited both AKT and ERK signaling pathways in cancer cells. nih.gov

Non-clinical cellular studies have provided valuable insights into the mechanisms of action of benzothiazole derivatives.

Anticancer Mechanisms: In cancer cell lines, certain benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest. mdpi.comnih.gov For example, compound 76c was found to activate procaspase-3, leading to apoptosis. mdpi.com Another compound, B7, promoted apoptosis and arrested the cell cycle in A431 and A549 cancer cells. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory effects of some benzothiazole derivatives are linked to the inhibition of pro-inflammatory mediators. N-acylated and N-alkylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin (B15479496) E2 (PGE2). nih.gov Additionally, the compound B7 was found to decrease the activity of inflammatory cytokines IL-6 and TNF-α. nih.gov

Antimicrobial Mechanisms: The antibacterial activity of some benzothiazole derivatives is attributed to the inhibition of essential bacterial processes. For instance, some compounds have demonstrated bactericidal activity against Mycobacterium tuberculosis. nih.gov

Interactive Data Table: Biological Activities of Benzothiazole Analogues

| Compound/Derivative Class | Biological Target/Pathway | Observed Effect | Reference |

| N-benzothiazol-2-yl benzamide analogues | Glucokinase (GK) | Allosteric activation | japsonline.com |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition | researchgate.netnih.gov |

| AS601245 | c-Jun NH2-terminal Protein Kinase (JNK) | Inhibition | nih.gov |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | DNA Topoisomerase IIα | Inhibition, DNA minor groove binding | researchgate.net |

| Benzothiazole derivative B7 | AKT and ERK signaling pathways | Inhibition | nih.gov |

| N-acylated and N-alkylated 2-aminobenzothiazoles | Prostaglandin E2 (PGE2) generation | Suppression | nih.gov |

Emerging Trends and Future Research Directions

Advanced Synthetic Methodologies for Complex N-Propyl-1,3-benzothiazol-2-amine Derivatives

The creation of more complex and potent analogues of this compound hinges on the development of sophisticated synthetic strategies. Modern synthetic chemistry is moving towards more efficient, environmentally friendly, and versatile methods.

Recent advancements in the synthesis of benzothiazole (B30560) derivatives focus on "one-pot" reactions and multi-component reactions that enhance efficiency by combining several steps into a single procedure, often utilizing green chemistry principles to minimize waste and avoid toxic solvents. nih.govmdpi.com For example, methods using water as a solvent or employing catalyst systems that can be easily recycled are becoming more common. mdpi.comorganic-chemistry.org

Solid-phase synthesis is another powerful technique being adapted for creating libraries of 2-aminobenzothiazole (B30445) derivatives. nih.gov This methodology involves attaching the initial molecule to a solid resin support, allowing for the easy addition of various functional groups and purification by simple filtration. nih.gov This approach is highly amenable to automation and the rapid generation of a multitude of diverse structures for biological screening.

Furthermore, novel catalytic systems, such as those employing copper or palladium, are enabling the construction of complex benzothiazole structures with high precision and yield. organic-chemistry.orgrsc.org These advanced methods provide the necessary tools to synthesize intricate derivatives of this compound with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Benzothiazole Design

By applying these techniques to the this compound scaffold, researchers can virtually screen thousands of potential derivatives to identify those with the highest probability of success. This allows for a more focused and efficient synthetic effort, concentrating resources on the most promising candidates. nih.gov

Novel Biological Target Identification and Validation Approaches

While benzothiazoles are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, the precise molecular targets for many of these compounds are still being elucidated. nih.gov A key area of future research is the identification and validation of novel biological targets for this compound and its analogues.

Modern approaches to target identification involve screening compound libraries against panels of human cancer cell lines or a wide array of enzymes and receptors. This can reveal unexpected activities and point towards new therapeutic applications. For instance, studies on novel benzothiazole derivatives have identified compounds that inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and ERK pathways. nih.gov

Once a potential target is identified, validation is crucial. This involves confirming that the compound's biological effect is directly due to its interaction with the proposed target. Techniques such as molecular docking simulations can predict how the compound binds to the target protein, providing insights into the mechanism of action. mdpi.com

Development of Multi-Functional this compound Analogues

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has led to the development of multi-targeted-directed ligands (MTDLs), which are single molecules designed to interact with several biological targets simultaneously. nih.gov This approach can offer improved therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents.

The benzothiazole scaffold is a promising platform for the design of MTDLs. For example, researchers have developed benzothiazole derivatives that act as both cholinesterase and monoamine oxidase inhibitors, which could be beneficial for treating Alzheimer's disease. nih.gov Another study reported a benzothiazole derivative with both anticancer and anti-inflammatory properties, highlighting its potential for treating inflammation-related cancers. nih.gov

Future research will likely focus on creating multi-functional analogues of this compound. By strategically modifying the core structure, it may be possible to develop compounds that, for instance, inhibit tumor growth while simultaneously blocking pathways that contribute to drug resistance or metastasis.

Q & A

Q. What are the optimal synthetic routes for n-Propyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of n-Propyl-1,3-benzothiazol-2-amine typically involves cyclocondensation of substituted anilines with carbon disulfide or thiourea derivatives. A robust method is I₂-mediated oxidative cyclodesulfurization , which avoids toxic reagents and achieves high yields (70–85%) under mild conditions (room temperature, 6–8 hours) . Microwave-assisted synthesis can further reduce reaction times (15–30 minutes) while maintaining purity >95% . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Substituent effects : Electron-withdrawing groups on the benzene ring require longer reaction times.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| I₂-mediated cyclization | RT, 6 h, DMF | 85 | 95 | |

| Microwave-assisted | 150°C, 20 min, EtOH | 78 | 97 | |

| HgO-mediated | Reflux, 12 h, CHCl₃ | 65 | 90 |

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer: Structural elucidation combines X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopy:

- ¹H/¹³C NMR : The amine proton resonates at δ 5.2–5.5 ppm (DMSO-d₆), while the propyl chain shows triplet signals at δ 0.9–1.1 ppm (CH₃) and δ 1.4–1.6 ppm (CH₂) .

- X-ray diffraction : Monoclinic crystal system (space group P2₁/c) with bond lengths of 1.74 Å (C–S) and 1.32 Å (C=N) confirms the benzothiazole core .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Methodological Answer: SAR studies focus on substituent effects at the 4-, 6-, and 7-positions of the benzothiazole ring:

Q. Table 2: Substituent Effects on Anticancer Activity

| Substituent (Position) | Target | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| –OCH₃ (6) | HCT-116 | 12 | Tubulin inhibition |

| –Br (4) | EGFR kinase | 0.8 | ATP-binding site blockage |

| –CH₃ (7) | HT-29 | 25 | Apoptosis induction |

Q. How can researchers resolve contradictions in biological activity data across studies involving benzothiazole derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Assay conditions : pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting membrane permeability .

- Cell line heterogeneity : n-Propyl derivatives show 3-fold higher activity in HCT-116 (p53 wild-type) vs. HCT15 (p53 mutant) .

- Structural analogs : N-benzyl vs. N-propyl substituents yield divergent MIC values (e.g., 2 µg/mL vs. 8 µg/mL against S. aureus) due to steric effects .

Q. Resolution strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

- Use isogenic cell lines to isolate genetic variables.

- Conduct meta-analyses with multivariate regression to identify confounding factors .

Q. What interdisciplinary applications exist for this compound beyond medicinal chemistry?

Methodological Answer:

- Corrosion science : Azo dyes derived from n-Propyl-1,3-benzothiazol-2-amine exhibit 83.8% inhibition efficiency on mild steel in 1 M HCl, measured via electrochemical impedance spectroscopy (EIS) .

- Materials science : The compound serves as a ligand for luminescent Cu(I) complexes (quantum yield = 0.42) used in OLEDs .

- Analytical chemistry : Functionalized silica gels incorporating this amine show selective adsorption of Hg²⁺ (Kd = 10⁴ L/kg) in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products